2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C24H21N3O6 and a molecular weight of 447.451 g/mol . This compound is known for its unique chemical structure, which includes methoxy groups and a benzoate ester, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce the carbohydrazonoyl derivative. This intermediate is further reacted with 2-methoxy-4-formylbenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The methoxy and carbonyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and altering enzyme function .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
- 2-Methoxy-4-(2-((2-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
The uniqueness of 2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction pathways, making it a valuable tool in research.
Biological Activity
2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article explores its biological activity, synthesizing findings from various studies, patents, and chemical databases.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C20H22N4O5
- Molecular Weight : 398.41 g/mol
The structural complexity, including methoxy and hydrazone functionalities, contributes to its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer).
- IC50 Values :
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using DPPH radical-scavenging assays. Compounds structurally similar to this compound showed moderate antioxidant activity, indicating potential protective effects against oxidative stress .
Study on Antiproliferative Effects
A significant study focused on a series of derivatives related to the target compound assessed their antiproliferative activity across several cancer cell lines. The findings indicated that specific substitutions on the phenyl ring could enhance biological activity.
Compound | Cell Line | IC50 (µmol/mL) |
---|---|---|
Compound A | A-549 | 0.02 |
Compound B | MCF7 | 0.06 |
Doxorubicin | HCT-116 | 0.04 |
This study underscores the importance of structural modifications in enhancing anticancer efficacy.
Mechanistic Insights
The mechanism of action for compounds similar to this compound often involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the EGFR pathway. Some derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Properties
CAS No. |
881402-56-8 |
---|---|
Molecular Formula |
C24H21N3O6 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H21N3O6/c1-31-19-11-9-18(10-12-19)26-22(28)23(29)27-25-15-16-8-13-20(21(14-16)32-2)33-24(30)17-6-4-3-5-7-17/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
HRAIYPXEBXCFDD-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.